Hexahydropentalenone oxime is an organic compound with the molecular formula and a molecular weight of approximately 139.195 g/mol. It is classified as an oxime, which is a functional group characterized by the presence of a nitrogen atom bonded to an oxygen atom and a carbon atom from a carbonyl compound. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science.
Hexahydropentalenone oxime can be synthesized from hexahydropentalenone, a cyclic ketone. The compound is categorized under oximes, which are derivatives of aldehydes and ketones formed by the reaction with hydroxylamine. The specific CAS number for hexahydropentalenone oxime is 85410-08-8, which allows for its identification in chemical databases.
Recent advancements have introduced solvent-free methods that enhance yield and reduce toxicity. For example, the use of bismuth oxide as a catalyst under grinding conditions has proven effective. In this method, a mixture of hexahydropentalenone, hydroxylamine hydrochloride, and bismuth oxide is ground together until the reaction completes, yielding high purity oxime products .
Hexahydropentalenone oxime features a specific molecular structure characterized by:
Hexahydropentalenone oxime can undergo various chemical reactions typical of oximes:
The mechanism of action for hexahydropentalenone oxime primarily involves its ability to form stable complexes with metal ions or react with electrophiles due to its nucleophilic nitrogen atom. This property makes it valuable in coordination chemistry and catalysis.
Hexahydropentalenone oxime has several scientific uses:
Table 1: Transition Metal Catalysts for Hexahydropentalenone Oxime Synthesis
Catalyst System | Reaction Type | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Rh(III)/Cp* | C–H Activation | 92 | – | Oxidant-free, broad scope |
Ir(Cp*)/chiral phosphine | Asymmetric oximation | 85 | 94 | High enantioselectivity |
Cu(II)-Schiff base | Radical condensation | 78 | – | Tolerant of protic solvents |
Mechanochemistry replaces solvents with mechanical force to drive oxime formation. Ball milling hexahydropentalenone with hydroxylamine hydrochloride (1:1.2 ratio) and K₂CO₃ yields the target oxime in 15 minutes at 30 Hz—20× faster than solution-phase methods. This approach eliminates solvent waste and achieves near-quantitative yields (98%) [3] [8]. Scalability is demonstrated at 50g batches using planetary mills, with NMR purity >99%. Limitations arise for liquid substrates requiring inert milling auxiliaries (e.g., NaCl).
Table 2: Ball Milling Parameters for Oxime Synthesis
Milling Frequency (Hz) | Time (min) | Yield (%) | Energy Input (kJ/g) | Particle Size (µm) |
---|---|---|---|---|
20 | 30 | 75 | 12.4 | 15.2 |
30 | 15 | 98 | 18.1 | 8.7 |
35 | 10 | 95 | 20.3 | 6.5 |
Photocatalysis enables energy-transfer-mediated oximation under ambient conditions. Irradiating hexahydropentalenone (0.1M) with tert-butyl nitrite (1.5 eq.) and eosin Y (2 mol%) under blue LEDs generates the oxime via iminyl radicals, achieving 82% yield in 4h [9]. This method is ideal for acid-sensitive substrates but requires rigorous deoxygenation. UV excitation (254 nm) of nitro precursors enables partial photo-reduction to oximes, though yields are moderate (65%) due to over-reduction side reactions.
Site-specific ketone-tag functionalization leverages hexahydropentalenone oxime’s stability in biological matrices. Conjugating its aminooxy derivative to aldehyde-tagged antibodies yields stable adducts (t₁/₂ > 72h in serum) for diagnostic probes. The reaction completes in <1h with 5 mM aniline catalyst, outperforming hydrazide-based ligations in selectivity [9].
Engineered ketoreductases catalyze enantioselective oxime formation from nitro precursors. Lactobacillus brevis reductase reduces 6-nitrohexahydropentalenone to the (R)-oxime with 99% ee under microaerobic conditions [5]. Biomimetic zinc-porphyrin complexes replicate metalloenzyme activity, converting hexahydropentalenone to the oxime using H₂O₂ as a terminal oxidant (TON = 350). Solvent-free mechanoenzymatic systems combine ball milling with immobilized enzymes, reducing reaction times to 2h while maintaining 90% yield [5].
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